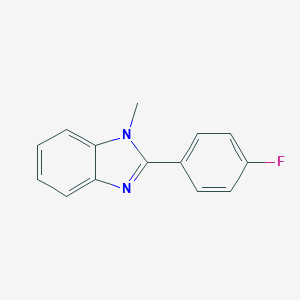

2-(4-氟苯基)-1-甲基苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(4-Fluorophenyl)-1-methylbenzimidazole and related compounds typically involves the cyclocondensation of diamines with carboxylic acids or their derivatives under specific conditions. For instance, the microwave-assisted cyclocondensation of 1,2-diaminobenzene with [4-18F]fluorobenzoic acid in solvents and under microwave heating has been reported, showcasing the efficiency of microwave methods in optimizing reaction conditions for the synthesis of such compounds (Getvoldsen et al., 2004).

科学研究应用

有机合成和化学性质

氟代联苯的实用合成:Qiu等人(2009年)对2-氟-4-溴联苯的合成进行了研究,这是制造氟比洛芬的关键中间体,突显了氟代有机化合物在制药行业中的重要性。为这些化合物开发高效的合成方法对于各种药物的生产至关重要,这表明"2-(4-氟苯基)-1-甲基苯并咪唑"可能在药物合成中或作为有机化学中的中间体具有应用(Qiu et al., 2009)。

药理研究

苯并咪唑衍生物作为潜在治疗药物:苯唑衍生物,包括苯并咪唑,已被确定为具有多种生物活性。Rosales-Hernández等人(2022年)的研究讨论了获取具有潜在治疗应用的苯并咪唑化合物的合成程序,突出它们在开发新的药物发现药效团方面的作用。这表明"2-(4-氟苯基)-1-甲基苯并咪唑"可能被探索其药理特性(Rosales-Hernández等人,2022)。

医学成像和诊断

脑胶质瘤的PET研究:PET扫描等先进成像技术在诊断和管理脑肿瘤中起着至关重要的作用。Herholz(2017年)提供了关于胶质瘤临床PET研究的最新进展,展示了氟代化合物在开发成像剂中的关键作用。这表明氟代苯并咪唑在创建用于癌症诊断的新型成像剂方面具有潜在应用(Herholz, 2017)。

作用机制

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to benzimidazole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been found to inhibit viral replication, reduce inflammation, and inhibit cancer cell proliferation .

Biochemical Pathways

For example, indole derivatives have been reported to inhibit the replication of various RNA and DNA viruses .

Pharmacokinetics

A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, suggested that it had good bioavailability and low toxicity .

Result of Action

Similar compounds have been shown to have potent antiviral activity, with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus .

Action Environment

A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, suggested that it was an effective corrosion inhibitor in an acidic environment .

属性

IUPAC Name |

2-(4-fluorophenyl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOPLOPPKJTSGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346745 |

Source

|

| Record name | 2-(4-fluorophenyl)-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-1-methylbenzimidazole | |

CAS RN |

724-59-4 |

Source

|

| Record name | 2-(4-fluorophenyl)-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)